molecular formula C11H13F3N2O B1420320 1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096306-23-8

1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine

Cat. No. B1420320
CAS RN: 1096306-23-8
M. Wt: 246.23 g/mol
InChI Key: QNJREWJCDASCTQ-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1096306-23-8. It has a molecular weight of 246.23 and its molecular formula is C11H13F3N2O .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2 .

Scientific Research Applications

Polymer Chemistry

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine derivatives have been utilized in the synthesis of fluorinated polyimides. These polyimides are notable for their solubility in organic solvents, ability to form transparent films, high glass-transition temperatures, low dielectric constants, and low water uptake. They also exhibit significant thermal stability under various atmospheric conditions, making them valuable in polymer chemistry (Chung, Tzu, & Hsiao, 2006).

Coordination Chemistry

The compound has applications in coordination chemistry, particularly in the formation of redox-active ligands like tris(4-(pyridin-4-yl)phenyl)amine (Npy3). These ligands have shown potential in developing multifunctional frameworks due to their redox-active nature (Hua, Turner, & D’Alessandro, 2013).

Organic Synthesis

In organic synthesis, derivatives of 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine are utilized in regioselective reactions. They facilitate the formation of various regioisomeric products, demonstrating the influence of trifluoromethyl groups on electrophilicity and reaction mechanisms (De Rosa et al., 2015).

Material Science

In material science, these derivatives are instrumental in studying the binding properties of soluble ligands with metal ions. Enhanced solubility allows for a more comprehensive investigation of metal complexes, including fluorescence and potentiometric studies (Liang et al., 2009).

Asymmetric Synthesis

The compound is also significant in the asymmetric synthesis of pyrrolidine derivatives, which are of medical interest. Utilizing secondary amines as catalysts, these syntheses achieve high yields and excellent stereoselectivities, highlighting their potential in pharmaceutical applications (Zhi et al., 2016).

Safety and Hazards

The safety information for “1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine” includes several hazard statements: H302, H315, H318, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

    Target of Action

    The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.

    Biochemical Pathways

    Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring are known to be involved in a variety of biological processes .

properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-9(6-10)16-5-4-8(15)7-16/h1-3,6,8H,4-5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJREWJCDASCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1096306-23-8
Record name 1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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